Product packaging for Methoxymethyldimethoxysilane(Cat. No.:CAS No. 1353001-41-8)

Methoxymethyldimethoxysilane

Cat. No.: B13383830
CAS No.: 1353001-41-8
M. Wt: 135.21 g/mol
InChI Key: PGPQUJRBSCYGEU-UHFFFAOYSA-N
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Description

Contextual Significance of Organosilanes in Materials Science

Organosilanes are a class of silicon-based organic compounds that serve as crucial building blocks in materials science. sigmaaldrich.commdpi.com Their general formula, RₙSi(OR')₄₋ₙ, highlights their hybrid nature, combining the durability of an inorganic siloxane backbone (Si-O-Si) with the functionality of organic side groups (R). mdpi.com This dual character enables them to act as effective coupling agents, adhesion promoters, crosslinking agents, and surface modifiers.

The versatility of organosilanes stems from the reactivity of the alkoxy groups (OR'), which undergo hydrolysis and condensation reactions to form a stable siloxane network. This process, often referred to as the sol-gel process, allows for the creation of thin films, coatings, and bulk materials at relatively low temperatures. nih.govsigmaaldrich.comnih.gov The organic functional groups, on the other hand, can be selected to impart specific characteristics such as hydrophobicity, biocompatibility, or reactivity with organic polymers.

The applications of organosilanes are widespread and impactful. They are integral to the manufacturing of adhesives, sealants, and coatings, where they enhance bonding between dissimilar materials. sigmaaldrich.com In the realm of composites, they improve the dispersion and adhesion of fillers within a polymer matrix, leading to materials with superior mechanical properties. Furthermore, their ability to form protective coatings is utilized for corrosion resistance and to impart water-repellent properties to various surfaces. nih.gov

Interactive Table: Common Organosilane Precursors and Their Applications

Organosilane PrecursorCommon ApplicationsKey Properties Imparted
Tetraethoxysilane (TEOS)Sol-gel synthesis of silica (B1680970) glasses and ceramics, coatings. nih.govnih.govForms a rigid and stable inorganic silica network.
Methyltrimethoxysilane (B3422404) (MTMS)Hydrophobic coatings, aerogels, and xerogels. researchgate.netImparts hydrophobicity and can improve mechanical strength. researchgate.net
Aminopropyltriethoxysilane (APTES)Adhesion promoter, surface modification for biomaterials.Provides amino functional groups for covalent bonding.
Glycidoxypropyltrimethoxysilane (GPTMS)Coupling agent in composites, epoxy-based coatings.Offers reactive epoxy groups for crosslinking.

Research Trajectory of Methoxymethyldimethoxysilane (MMDMS) as a Precursor

While extensive research exists for common organosilanes like TEOS and MTMS, the specific research trajectory for this compound (MMDMS) as a precursor is still an emerging area of investigation. Its molecular structure suggests it can act as a network modifier in sol-gel processes, potentially offering a balance between the crosslinking density provided by trifunctional silanes (like MTMS) and the chain-terminating effects of difunctional silanes.

The presence of one methyl group and two methoxy (B1213986) groups on the silicon atom of MMDMS allows for controlled hydrolysis and condensation. This can influence the final structure and properties of the resulting material, such as pore size, surface area, and hydrophobicity. Research in this area is likely to explore how the specific reactivity of MMDMS can be harnessed to create materials with tailored characteristics for specialized applications.

Future research directions for MMDMS may include its use in the synthesis of:

Hybrid Organic-Inorganic Coatings: Leveraging its structure to create coatings with a specific balance of hardness, flexibility, and surface energy.

Functionalized Mesoporous Materials: Utilizing MMDMS as a co-precursor with other alkoxysilanes to control the porosity and surface chemistry of materials for applications in catalysis and separation.

Dielectric Films: Investigating its potential in the fabrication of low-k dielectric materials for the electronics industry, where the incorporation of organic groups can lower the dielectric constant.

As the demand for advanced materials with precisely controlled properties continues to grow, the exploration of less common organosilane precursors like this compound is expected to intensify, opening new avenues for material design and innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O3Si B13383830 Methoxymethyldimethoxysilane CAS No. 1353001-41-8

Properties

CAS No.

1353001-41-8

Molecular Formula

C4H11O3Si

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C4H11O3Si/c1-5-4-8(6-2)7-3/h4H2,1-3H3

InChI Key

PGPQUJRBSCYGEU-UHFFFAOYSA-N

Canonical SMILES

COC[Si](OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Methoxymethyldimethoxysilane

Chemical Synthesis Pathways for Methoxymethyldimethoxysilane

The synthesis of this compound can be achieved through various chemical routes. This section details the prominent methods involving alkoxysilane and halosilane reactions.

Alkoxysilane and Halosilane Reaction Routes

The preparation of organohalosilanes, which can be precursors to this compound, can be accomplished through several methods. These include the reaction of halogenated hydrocarbons with halosilanes using an organometallic compound, the addition reaction of a halogen-containing silane (B1218182) with an unsaturated hydrocarbon, and the condensation reaction of hydrogen halides with halogenated hydrocarbons under heat. alfa-chemistry.com Another approach involves the redistribution of substituent groups in a silane in the presence of a catalyst. alfa-chemistry.com A direct, one-step method involves reacting a halogenated hydrocarbon with silicon under heat with a catalyst. alfa-chemistry.com

A specific method for producing an alkoxy hydrosilane like this compound involves the reaction of a halosilane with an aminosilane. google.com For instance, the reaction of diiodosilane (B1630498) with bis(dibutylamino)silane yields a colorless, air-sensitive liquid. google.com

One documented synthesis of this compound resulted in a product with a purity of 98 mol%. epo.org However, the synthesis of heteromethyl group-containing halohydrosilanes, which are related precursors, can be challenging. For example, the reaction of trichloromethane with diazomethane (B1218177) to produce chloromethyldichlorosilane is known but involves the highly hazardous chemical, diazomethane. googleapis.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of chemical syntheses are highly dependent on the reaction conditions. For silane-related reactions, parameters such as the choice of catalyst, solvent, base, temperature, and reaction time are crucial for optimization. researchgate.netresearchgate.netsacredheart.edunumberanalytics.com

In a nickel-catalyzed hydroalkylation of vinylarenes, the optimization of reaction conditions involved screening various nickel catalysts, silanes, bases, and solvents. researchgate.net The conditions were set at 40 °C for 12 hours under an argon atmosphere. researchgate.net The yield was determined by gas chromatography. researchgate.net

For the Williamson ether synthesis, a method that can be conceptually related to some steps in silane synthesis, optimization has been explored using microwave technology. sacredheart.edu This approach significantly reduced the reaction time from over an hour to just a few minutes while improving the yield. sacredheart.edu Key parameters that were optimized include time, temperature, and wattage. sacredheart.edu The use of a polar aprotic solvent is also a critical factor in such reactions to enhance the nucleophilicity of the reactants. numberanalytics.com

The progress of these reactions can be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. googleapis.com For instance, a 1H-NMR determination can be particularly effective for tracing reactions where the molecular weight of the product is the same as that of a potential byproduct. googleapis.com It is often preferable to terminate the reaction at an optimal time to prevent the formation of undesired side products. googleapis.com

Below is an interactive data table summarizing optimized reaction conditions from a representative synthesis.

ParameterOptimized Condition
CatalystNickel Catalyst (10 mol %)
ReactantsAlkyl Halide (1.0 equiv.), Base (3.5 equiv.)
SolventDMA (N,N-dimethylacetamide)
Temperature70 °C
AtmosphereNitrogen
Note: This data is representative of a general optimized reaction and may not be specific to this compound synthesis. researchgate.net

Functionalization and Derivatization Strategies for this compound

The utility of this compound can be expanded through its functionalization and derivatization, allowing for its incorporation into various materials and molecules.

Introduction of Reactive Silicon-Containing Groups

This compound can be used to introduce reactive silicon-containing groups into polymers. pubcompare.aigoogle.comgoogle.com For example, it can be reacted with a polymer containing unsaturated groups, such as a propargyl-terminated polyoxypropylene, through a hydrosilylation reaction. pubcompare.ai This reaction is typically catalyzed by a platinum complex, such as a platinum-divinyldisiloxane complex. pubcompare.ai The reaction is carried out at an elevated temperature, for instance at 90°C, to attach the methoxymethyldimethoxysilyl groups to the polymer ends. pubcompare.ai

The resulting polymer possesses reactive silyl (B83357) groups that can undergo further reactions, such as hydrolysis and condensation, to form cross-linked networks. This is a key feature in the formulation of curable compositions like sealants and adhesives. googleapis.com The presence of the methoxymethyl group adjacent to the silicon atom can significantly increase the condensation reactivity of the reactive silicon group. google.com

Covalent Grafting and Surface Attachment Protocols

Covalent grafting is a powerful technique for modifying the surfaces of various materials, and silanes like this compound are key reagents in this process. rsc.orgresearchgate.netnih.govdiva-portal.orgnih.gov This strategy allows for the permanent attachment of molecules to a surface, altering its properties such as hydrophilicity, biocompatibility, or reactivity. researchgate.netnih.gov

One approach involves the covalent grafting of polymers onto a surface. diva-portal.org For example, zwitterionic polymers have been grafted onto polydimethylsiloxane (B3030410) (PDMS) to impart antifouling and antibacterial properties. researchgate.net This can be achieved through techniques like UV-cross-linking. nih.gov

Another method is the electrochemical reduction of diazonium salts to form a dense and uniform film on a metal surface like copper. nih.gov This process can create covalent bonds between the organic film and the metal surface, such as Cu-C and Cu-O-C bonds, ensuring strong adhesion. nih.gov The thickness of the grafted film can be controlled by adjusting the reaction time. nih.gov

The modification of surfaces with silanes can also be applied to biomaterials and drug delivery systems. For instance, linear monofunctional polyethylene (B3416737) glycols (PEGs) with silane functional groups are used for the PEGylation of proteins, peptides, and nanoparticles. cd-bioparticles.net

Below is an interactive data table summarizing different covalent grafting techniques.

Grafting TechniqueSubstratePurpose
HydrosilylationPropargyl-terminated polyoxypropyleneIntroduce reactive silyl groups
UV-cross-linkingSilicone-polycarbonate-urethaneEnhance biocompatibility and infection resistance nih.gov
Electrochemical ReductionCopper (Cu) surfaceCreate a dense, uniform dielectric film nih.gov
Surface-Initiated PolymerizationCelluloseImprove mechanical properties diva-portal.org

Polymerization and Sol Gel Chemistry of Methoxymethyldimethoxysilane

Hydrolysis and Condensation Mechanisms of Methoxymethyldimethoxysilane Precursors

The sol-gel process for this compound, like other alkoxysilanes, commences with hydrolysis, where the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH). This is followed by condensation, where silanol (B1196071) groups (Si-OH) react with each other or with remaining methoxy groups (Si-OCH₃) to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727) as byproducts. unm.eduresearchgate.net These reactions are the fundamental building blocks for the creation of the polymer network. unm.edu

Hydrolysis: CH₃(CH₃O)₂SiCH₃ + 2H₂O → CH₃(HO)₂SiCH₃ + 2CH₃OH

Condensation (Water elimination): 2CH₃(HO)₂SiCH₃ → (CH₃)(HO)Si-O-Si(OH)(CH₃) + H₂O

Condensation (Alcohol elimination): CH₃(HO)₂SiCH₃ + CH₃(CH₃O)₂SiCH₃ → (CH₃)(HO)Si-O-Si(OCH₃)(CH₃) + CH₃OH

The rates of hydrolysis and condensation of this compound are significantly influenced by the presence of acid or base catalysts. dtic.milbritannica.com These catalysts accelerate the reaction, which would otherwise proceed very slowly. mdpi.com

Acid Catalysis: In an acidic environment, a proton (H⁺) attacks the oxygen atom of a methoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unm.edumdpi.com This protonation step is fast. Acid-catalyzed reactions generally lead to faster hydrolysis rates compared to condensation rates. nih.gov This condition tends to produce more linear or weakly branched polymer networks. unm.edudtic.mil The reaction rate in an acidic medium is influenced by steric and inductive factors. mdpi.com

Base Catalysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which does not require prior protonation. unm.edu In this case, the condensation reaction is often faster than or comparable to the hydrolysis rate. nih.gov Base catalysis typically results in the formation of more highly branched, particulate, or colloidal structures. unm.edu

The choice of catalyst is a critical parameter that dictates the structure of the resulting polymer at a molecular level.

Catalyst TypeGeneral Effect on Hydrolysis RateGeneral Effect on Condensation RateResulting Polymer Structure
Acid FastSlower than hydrolysisLinear or weakly branched
Base Slower than condensationFastHighly branched, colloidal

This table provides a generalized overview of catalytic effects. Actual kinetics can be influenced by various factors including solvent, temperature, and water-to-silane ratio.

The stoichiometry of the reactants, particularly the water-to-alkoxide precursor ratio (often denoted as 'r'), is a crucial factor in controlling the polymerization process. nih.gov This ratio directly impacts the extent of hydrolysis and subsequent condensation reactions.

A low water-to-silane ratio (sub-stoichiometric) will result in incomplete hydrolysis, leaving a significant number of unreacted methoxy groups on the silicon precursors. This can lead to the formation of smaller, less-branched polymers. Conversely, a high water-to-silane ratio (stoichiometric or excess) promotes more complete hydrolysis, leading to a higher concentration of silanol groups. nih.gov This, in turn, favors more extensive condensation and the formation of a more densely cross-linked network.

For this compound, which has two hydrolyzable methoxy groups, the stoichiometric ratio of water to silane (B1218182) for complete hydrolysis is 2:1. By precisely controlling this ratio, along with the catalyst and temperature, the final properties of the sol-gel derived material can be tailored. For instance, under acidic conditions, a low water ratio tends to produce weakly branched polymeric networks, while base-catalyzed processes with high water ratios lead to more colloidal particles. unm.edu

Formation of Sol-Gel Derived Materials from this compound

The hydrolysis and condensation reactions of this compound lead to the formation of a colloidal suspension, or "sol." wikipedia.org This sol consists of small polymeric particles or clusters dispersed in the solvent. Over time, these particles link together to form a continuous, solid network that spans the entire volume of the liquid, a phase known as a "gel." wikipedia.orgnih.gov

The evolution from a sol to a gel is a dynamic process. Initially, the hydrolysis and condensation reactions lead to the formation of small primary particles. nih.gov The growth and aggregation of these particles are governed by the reaction conditions.

The process can be described in several stages:

Polymerization of Monomers: Formation of small, siloxane-bonded polymers.

Particle Growth: These polymers grow and may form discrete particles.

Gelation: The particles or polymers link together to form a three-dimensional network. polymerinnovationblog.comnumberanalytics.com This point, known as the gel point, marks a significant change in the material's properties, where it transitions from a liquid to a solid-like material that can resist flow. polymerinnovationblog.com

The structure of the final gel is highly dependent on the conditions during sol evolution. For example, systems that favor reaction-limited cluster aggregation (often under acidic catalysis) tend to form more open, fractal-like gel networks. In contrast, systems favoring diffusion-limited cluster aggregation (often under basic catalysis) can lead to denser, more particulate gels.

The process of gelation can be tracked by monitoring the viscosity of the solution, which increases sharply as the gel point is approached. polymerinnovationblog.com

While the conventional sol-gel process relies on hydrolysis, non-hydrolytic sol-gel (NHSG) routes offer an alternative for synthesizing oxide-based materials. nih.govmdpi.com These methods avoid the use of water and instead rely on other oxygen-donating reactions. rsc.org

Common non-hydrolytic routes involve the reaction of metal halides with oxygen donors like alkoxides, ethers, or acetates. nih.gov The driving force for these reactions is often the formation of a stable side product, such as an alkyl halide. nih.gov For a precursor like this compound, a potential non-hydrolytic pathway could involve its reaction with a metal chloride, though specific literature on this exact reaction is sparse.

The general principle involves the cleavage of a carbon-oxygen bond to form the Si-O-Si linkage. nih.gov These non-aqueous systems provide an alternative for creating hybrid materials and can offer better control over the homogeneity of the final product, especially in mixed-oxide systems. mdpi.comresearchgate.net NHSG methods can be advantageous in preventing phase separation that can occur in hydrolytic systems due to differing reaction rates of precursors. mdpi.com

Synthesis RouteDescriptionKey Reactants
Hydrolytic Involves water for hydrolysis and subsequent condensation. unm.eduAlkoxysilane, Water, Catalyst (Acid/Base)
Non-Hydrolytic Excludes water; uses other oxygen donors for condensation. nih.govrsc.orgAlkoxysilane/Metal Halide, Oxygen Donor (e.g., Ether, Alkoxide)

Polymer Network Formation and Microstructural Development

As the condensation reactions continue past the gel point, a solid polymer network is formed. rsc.org The arrangement of the polymer chains and cross-links on a microscopic scale defines the material's microstructure. rsc.orgjku.at This microstructure is critical as it dictates the macroscopic properties of the final material, such as its mechanical strength, thermal stability, and porosity. numberanalytics.commdpi.com

The development of the microstructure is a continuation of the processes initiated during sol evolution and gelation. With this compound, the difunctional nature of the precursor (two methoxy groups) leads to the formation of linear or branched polymer chains. The methyl group attached to the silicon remains as a non-reactive organic component within the inorganic siloxane backbone, creating an organic-inorganic hybrid material.

Advanced Material Applications Utilizing Methoxymethyldimethoxysilane Derivatives

Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials are a class of materials that integrate organic polymers and inorganic compounds at a molecular or nanoscale level, resulting in synergistic properties that surpass those of the individual components. Silane (B1218182) coupling agents, such as methoxymethyldimethoxysilane, are instrumental in the creation of these advanced materials by forming durable chemical links at the organic-inorganic interface.

Integration of this compound in Silane-Treated Nanofillers

The performance of nanocomposites heavily relies on the effective integration of nanofillers within a polymer matrix. Surface treatment of these fillers with silanes is a cornerstone of this process, aimed at enhancing compatibility and preventing aggregation. This compound is noted in patent literature as a preferred alkoxysilane for synthesizing polymers with reactive silyl (B83357) groups, valued for its commercial availability and the tendency to undergo reactions with fewer undesirable side-products. googleapis.com

The integration process typically involves the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic nanofillers like silica (B1680970) or titania, establishing stable, covalent Si-O-Si bonds. This effectively anchors the silane to the filler, modifying its surface chemistry to be more compatible with an organic polymer matrix.

Dispersion and Interfacial Adhesion in Composite Systems

A uniform dispersion of nanofillers and robust interfacial adhesion are paramount for achieving superior mechanical and thermal properties in composite materials. The chemical bridge formed by silane coupling agents is essential for transferring mechanical stress from the flexible polymer matrix to the rigid filler.

Polymers synthesized using this compound can enhance this interfacial bond. googleapis.com The molecule's methyl group imparts organic character, improving miscibility with the polymer matrix, while its two reactive methoxy groups enable crosslinking with the filler surface or other silane molecules. This dual functionality fortifies the interfacial region, mitigating the risk of delamination and void formation, which are common points of failure in composites under mechanical stress.

Functional Coatings and Thin Films

Derivatives of this compound are valuable in formulating functional coatings and thin films. The formation of a crosslinked siloxane network through hydrolysis and condensation reactions imparts key properties such as chemical resistance, hardness, and tailored surface energies.

Development of Barrier Coatings and Protective Layers

Barrier coatings serve to impede the permeation of gases, liquids, and corrosive chemicals. Coatings based on siloxanes, often applied via a sol-gel process, can cure into dense, continuous films that provide excellent protection. As a difunctional molecule, this compound acts as a chain extender and crosslinking agent within the siloxane network. This contributes to the formation of a dense, integral film, enhancing the protective qualities of the coating on substrates ranging from metals to polymers.

Surface Wettability Modification for Enhanced Performance

The wettability of a surface, its degree of hydrophilicity (water-attracting) or hydrophobicity (water-repelling), is a critical performance characteristic for many advanced applications. This property can be precisely controlled using silane-based coatings. The non-polar methyl group in this compound helps to lower the surface energy of a coating. When it is incorporated into a coating formulation, it increases hydrophobicity, which is desirable for creating self-cleaning, anti-icing, or moisture-resistant surfaces.

Biomaterial Scaffolds and Tissue Engineering Applications

In the biomedical arena, silanes are employed to modify material surfaces to improve biocompatibility and to construct hybrid scaffolds for tissue engineering. These scaffolds are designed to act as a temporary artificial extracellular matrix, providing a structure that supports cell attachment, growth, and the regeneration of tissue.

While specific research on this compound in biomaterials is not extensive, its chemical principles suggest potential applications. It can be utilized in sol-gel processes, co-condensing with other precursors like tetraethyl orthosilicate (B98303) (TEOS) and bioactive organic molecules to form hybrid scaffolds. In such a structure, the siloxane network would provide mechanical stability and biocompatibility, while the organic components could be selected to facilitate cell interactions and control the scaffold's resorption rate as new tissue forms. The physical properties of the scaffold, including its stiffness and porosity, could be precisely engineered by adjusting the concentration of this compound, thereby controlling the crosslink density of the final biomaterial.

Fabrication of Films for Vascular Tissue Engineering

The development of small-diameter (<6 mm) vascular grafts for bypass surgery is a significant challenge in tissue engineering, primarily due to issues like thrombosis and stenosis. explorationpub.com Researchers are exploring synthetic materials that can mimic the complex structure and properties of natural blood vessels. Silane-based organic-inorganic hybrid materials are promising candidates due to their biocompatibility and tunable properties. explorationpub.comub.edu

While direct studies specifying this compound for this application are not prominent in the literature, extensive research has been conducted on structurally similar epoxy-functionalized silanes like (3-glycidoxypropyl)methyl diethoxy silane (GPTMS). explorationpub.com These studies provide a strong proof-of-concept for the role of silane derivatives in creating films for vascular tissue engineering. For instance, hybrid films are fabricated using a sol-gel process where the silane precursor is hydrolyzed and condensed to form a silica network integrated with an organic component. explorationpub.com This method allows for the creation of materials with properties tailored to support cell growth and prevent blood clot formation. explorationpub.comresearchgate.net

Surface modification of graft materials is critical for improving biocompatibility. explorationpub.com Silane chemistry enables the introduction of specific functional groups onto the graft surface to enhance cell adhesion, proliferation, and integration with surrounding tissue, thereby promoting the formation of a healthy endothelial layer. explorationpub.comresearchgate.net

Design of Cyclopeptide-β-Cyclodextrin/Silane Hybrid Scaffolds

To address the limitations of synthetic vascular grafts, researchers have designed innovative hybrid scaffolds by combining silanes with complex biomolecules. A notable example involves the creation of films from cyclopeptide-β-cyclodextrin and a silane derivative, γ-glycerol methoxytrimethoxysilane (GPTMS), using a sol-gel method. ub.edustanford.edu Cyclodextrins are chosen for their excellent biocompatibility and ability to form inclusion complexes, while the silane provides the structural backbone of the hybrid material. mdpi.comnih.gov

In a representative study, a liquid-crystal cyclopeptide was used to modify β-cyclodextrin, which was then mixed with GPTMS. ub.edu The resulting hybrid film demonstrated several properties desirable for vascular tissue engineering scaffolds:

Good Biocompatibility: Cell culture experiments showed that the films supported the adhesion and proliferation of human umbilical vein endothelial cells. ub.edu

Favorable Mechanical Properties: The mechanical strength of the films was sufficient to meet the requirements for vascular applications. ub.edu

Antithrombotic Properties: The material exhibited good erythrocyte compatibility, a crucial factor for preventing blood clots. ub.edu

The table below summarizes the key components and findings of such hybrid scaffold designs.

ComponentRole in Hybrid ScaffoldKey Findings
Silane Derivative (e.g., GPTMS) Forms the inorganic, structural backbone via sol-gel process; provides mechanical stability.Enables the formation of a flexible, porous, and stable film.
β-Cyclodextrin (βCD) Enhances biocompatibility; provides a hydrophobic cavity for potential drug loading. mdpi.comContributes to the material's compatibility with blood and cells.
Cyclopeptide (CYC) Induces liquid-crystal properties, mimicking the ordered structure of natural blood vessels.Creates a surface microstructure that guides cell growth. ub.edu

These findings indicate that hybrid scaffolds combining the structural benefits of silane derivatives with the biocompatibility of molecules like cyclodextrin (B1172386) hold significant potential for creating the next generation of tissue engineering scaffolds. ub.edustanford.edu

Microstructural Control for Cellular Interactions

The interaction between a biomaterial and surrounding cells is largely dictated by the material's surface chemistry and topography. Organically modified silanes, including derivatives of this compound, are instrumental in engineering these interactions at the micro and nanoscale. mdpi.com By creating self-assembled monolayers (SAMs) or thin films on a substrate, silanes can precisely control the surface properties to influence cellular behavior such as adhesion, proliferation, and differentiation. mdpi.comrsc.org

The functional groups on the silane molecule play a critical role. For instance, methyl groups, like the one present in this compound, can be used to create hydrophobic surfaces. The ability to pattern surfaces with different silanes allows for the creation of microenvironments that can guide cell attachment and growth in specific arrangements, a key objective in tissue engineering. mdpi.com This microstructural control is essential for developing scaffolds that can support the complex, organized architecture of natural tissues. ub.edu

Catalytic Systems and Supports

This compound and its derivatives serve important functions in the field of catalysis, both as precursors to catalysts or co-catalysts and as components in the fabrication of robust catalyst supports.

This compound-Derived Catalysts and Co-catalysts

This compound is utilized as a reactant in hydrosilylation processes to synthesize polymers with reactive silyl groups. pubcompare.aiepo.orggoogleapis.com In one documented synthesis, this compound was reacted with a propargyl-terminated polyoxypropylene in the presence of a platinum-divinyldisiloxane complex catalyst. pubcompare.ai This reaction grafts methoxymethyldimethoxysilyl groups onto the polymer backbone. pubcompare.ai The resulting polymer, now containing hydrolyzable silyl groups, can be used in curable compositions where it cross-links upon exposure to moisture, often facilitated by a condensation catalyst. googleapis.comgoogle.com

This functionality is critical in sealant and adhesive technology, where the silane-modified polymer acts as the primary component that cures to form a stable network. While the silane derivative itself is not the primary catalyst, it is a crucial co-reactant that imparts the necessary reactive functionality for the curing system to work.

The table below details an example of a synthesis involving this compound.

ReactantsCatalyst SystemProductApplication
Propargyl-Terminated Polyoxypropylene, This compound Platinum-divinyldisiloxane complexPolyoxypropylene with pendant methoxymethyldimethoxysilyl groups pubcompare.aiComponent in moisture-curable compositions (e.g., sealants, adhesives). googleapis.com

Supported Metal and Metal Oxide Catalysts via Sol-Gel

The sol-gel process is a versatile method for creating highly porous and stable catalyst supports, typically from silica. mdpi.comresearchgate.net This technique involves the hydrolysis and condensation of silicon alkoxide precursors, such as this compound, to form a three-dimensional silica (SiO₂) network. ntnu.no The key advantage of using organically modified silanes is the ability to incorporate functional groups directly into the silica matrix. mdpi.comresearchgate.net

The methyl group in this compound, for example, can be used to modify the hydrophobicity of the catalyst support surface. ntnu.no This modification can significantly influence the catalyst's performance by:

Altering Surface Polarity: Creating a more hydrophobic support can affect the adsorption of reactants and the desorption of products. ntnu.no

Stabilizing Metal Nanoparticles: The organic groups can help stabilize the dispersed metal active sites, preventing them from agglomerating at high reaction temperatures. mdpi.com

Improving Selectivity: By tuning the chemical environment around the active sites, the selectivity towards desired products can be enhanced.

For example, studies on Fischer-Tropsch synthesis have shown that modifying an alumina (B75360) support with various silanes alters the catalyst's performance, leading to improved selectivity for higher hydrocarbons. ntnu.no Similarly, palladium catalysts supported on organically modified silica have been shown to be effective in hydrogenation reactions. mdpi.com The sol-gel method using precursors like this compound provides a powerful tool for designing advanced, tailored catalyst supports with precisely controlled chemical and physical properties. researchgate.net

Surface Science and Interfacial Engineering with Methoxymethyldimethoxysilane

Strategies for Surface Modification using Silane (B1218182) Coupling Agents

Silane coupling agents are a versatile class of compounds used to modify the surface properties of various materials, enabling enhanced performance in a wide range of applications. dow.comspecialchem.com These organosilicon compounds, with the general structure R-Si-X₃, possess a unique dual reactivity. specialchem.com The 'X' represents a hydrolyzable group, such as a methoxy (B1213986) or ethoxy group, which can react with inorganic substrates. The 'R' is an organofunctional group that can interact with organic polymers. dow.com This bifunctionality allows silanes to act as a bridge between inorganic and organic materials. dow.combyk.com

Methoxymethyldimethoxysilane, as a member of this family, partakes in these surface modification strategies. Its structure consists of a central silicon atom bonded to a non-hydrolyzable methyl group and two hydrolyzable methoxy groups. This structure dictates its behavior and utility in surface modification.

Chemical Grafting onto Substrate Surfaces

Chemical grafting is a primary strategy for covalently attaching silane coupling agents to a substrate surface, thereby altering its chemical and physical properties. mdpi.comopenmedicinalchemistryjournal.com This process typically involves a series of hydrolysis and condensation reactions. core.ac.uk

The general mechanism for the chemical grafting of a silane like this compound onto a hydroxylated surface (e.g., glass, metal oxides) can be described in the following steps:

Hydrolysis: The methoxy groups (-OCH₃) of the silane are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).

Intermolecular Condensation: Adjacent silanol groups on different silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.

This grafted layer provides a new surface with properties determined by the functional group attached to the silane. allresist.com In the case of this compound, the surface becomes functionalized with methyl groups. The stability of this grafted layer is a key advantage, offering durable modification compared to simple physical adsorption. gelest.com The process of chemical grafting can be influenced by several factors, including the concentration of the silane, reaction time, temperature, and the presence of a catalyst. nih.gov

ParameterInfluence on Chemical GraftingGeneral Finding
Silane Concentration Affects the thickness and density of the grafted layer.Higher concentrations can lead to thicker, multilayer films.
Water Availability Essential for the initial hydrolysis step.The amount of water needs to be controlled for optimal reaction.
Reaction Temperature Influences the rate of hydrolysis and condensation.Elevated temperatures can accelerate the grafting process. nih.gov
Substrate Pre-treatment Ensures the presence of reactive hydroxyl groups.Cleaning and hydroxylation of the substrate surface are crucial for efficient grafting.

This table provides a generalized overview of factors affecting silane grafting, applicable to compounds like this compound.

Control of Surface Hydrophilicity and Hydrophobicity

A key application of surface modification with silanes is the precise control of surface wettability, specifically the balance between hydrophilicity (water-attracting) and hydrophobicity (water-repelling). pressbooks.pubresearchgate.net The nature of the organofunctional group ('R' group) on the silane molecule is the primary determinant of the final surface energy. researchgate.net

A surface is generally considered hydrophobic if the water contact angle is high, and hydrophilic if the contact angle is low. pressbooks.pub Silanes can be used to create surfaces with varying degrees of hydrophobicity or hydrophilicity. nih.govmdpi.com For this compound, the non-polar methyl group (-CH₃) is responsible for imparting hydrophobic characteristics to a treated surface. When grafted onto a hydrophilic substrate, the methyl groups form a low-surface-energy layer that repels water.

The degree of hydrophobicity achieved depends on the density and orientation of the grafted methyl groups. A well-ordered, dense monolayer of this compound can create a highly hydrophobic surface. This is because the non-polar alkyl groups reduce the surface's critical surface tension, making it energetically unfavorable for water to wet the surface. pressbooks.pub

Silane Functional Group (R)Typical Surface CharacterExpected Water Contact Angle Range
Amino (-NH₂)HydrophilicLow to Moderate
EpoxyModerately HydrophilicModerate
Methyl (-CH₃) Hydrophobic High
Fluoroalkyl (-CF₂(CF₂)nCF₃)Highly Hydrophobic / OleophobicVery High

This interactive table illustrates the general effect of different silane functional groups on surface wettability. This compound falls into the category of silanes that induce hydrophobicity.

Mechanisms of Interfacial Interaction and Adhesion Promotion

Silane coupling agents are widely used as adhesion promoters to improve the bond between dissimilar materials, such as an inorganic filler or substrate and an organic polymer matrix in composites, coatings, and adhesives. dow.combyk.com The primary mechanism behind this adhesion promotion is the formation of a chemical bridge across the interface.

For a silane like this compound, the adhesion promotion mechanism involves several types of interactions:

Covalent Bonding with the Inorganic Substrate: As described in the chemical grafting section, the methoxy groups of the silane hydrolyze and form strong, durable covalent siloxane (Si-O-Substrate) bonds with inorganic surfaces that possess hydroxyl groups. This forms the first part of the chemical bridge.

Interfacial Interactions with the Organic Matrix: The non-hydrolyzable group on the silane interacts with the organic polymer. In the case of this compound, the methyl group is non-polar and chemically inert. Therefore, its interaction with a polymer matrix is primarily physical. These interactions include:

Improved Wetting and Interdiffusion: The layer of methyl groups on the surface can lower the interfacial tension between the substrate and a non-polar polymer (e.g., polypropylene, polyethylene). This improved wetting allows the polymer to flow over the surface more effectively, leading to better mechanical interlocking and physical adsorption.

While silanes with reactive organic groups (like amino or epoxy) can form covalent bonds with the polymer matrix, the non-reactive methyl group of this compound primarily promotes adhesion with non-polar polymers through physical interactions and improved compatibility at the interface. The creation of a hydrophobic surface can also prevent water from penetrating the interface, which is often a major cause of adhesion failure in humid environments.

Characterization Methodologies for Methoxymethyldimethoxysilane Derived Materials

Spectroscopic Analysis of Chemical Structure and Composition

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a material by measuring the absorption of infrared radiation. In the context of materials derived from methoxymethyldimethoxysilane, FTIR is instrumental in monitoring the hydrolysis and condensation reactions. The disappearance of bands associated with methoxy (B1213986) groups (Si-OCH₃) and the appearance and evolution of bands corresponding to silanol (B1196071) groups (Si-OH) and siloxane bridges (Si-O-Si) provide direct evidence of the sol-gel process progression.

The FTIR spectrum of a fully cured material derived from this compound is characterized by several key absorption bands. The most prominent of these is the strong, broad absorption band associated with the asymmetric stretching vibrations of the Si-O-Si network, typically observed in the range of 1000-1100 cm⁻¹. The presence of methyl groups directly bonded to silicon is confirmed by the Si-CH₃ stretching vibration, which appears around 1275 cm⁻¹. uni-muenchen.de Additionally, C-H stretching vibrations from the methyl groups are observed in the 2800-3000 cm⁻¹ region. uni-muenchen.de The presence of residual, unreacted Si-OH groups can be identified by a broad band in the 3200-3800 cm⁻¹ region.

Table 1: Characteristic FTIR Peak Assignments for this compound-Derived Materials

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance
2800-3000 C-H stretching -CH₃ Indicates the presence of methyl groups from the precursor.
1275 Si-CH₃ stretching Si-CH₃ Confirms the methyl-silicon bond from the precursor.
1000-1100 Si-O-Si asymmetric stretching Si-O-Si Indicates the formation of the siloxane network backbone.
~950 Si-OH stretching Si-OH Signals the presence of silanol groups, either as intermediates or as terminal groups in the final structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for providing detailed atomic-level information about the chemical structure and connectivity in materials. Both liquid-state and solid-state (Magic Angle Spinning - MAS) NMR are utilized in the study of this compound-derived materials.

¹H-NMR Spectroscopy: Proton NMR is particularly useful for monitoring the hydrolysis of the methoxy groups in the precursor. The protons of the methoxy groups (-OCH₃) on the silicon atom typically exhibit a chemical shift around 3.5-3.6 ppm. researchgate.netresearchgate.net As hydrolysis proceeds, these methoxy groups are converted to methanol (B129727), which has a distinct ¹H-NMR signal. By tracking the decrease in the intensity of the Si-OCH₃ signal and the corresponding increase in the methanol signal, the kinetics of the hydrolysis reaction can be followed. The protons of the methyl group directly attached to the silicon (Si-CH₃) have a chemical shift in the region of 0.1-0.2 ppm.

²⁹Si-NMR Spectroscopy: Silicon-29 NMR is a powerful tool for characterizing the extent of condensation in the siloxane network. The chemical shift of a silicon atom is highly sensitive to its local environment, specifically the number of bridging oxygen atoms (siloxane bonds) attached to it. For materials derived from a T-type precursor like this compound (CH₃Si(OCH₃)₂), different silicon environments are denoted as T⁰, T¹, T², and T³, corresponding to a silicon atom bonded to zero, one, two, or three bridging oxygens, respectively. The unhydrolyzed precursor represents the T⁰ species. As condensation progresses, the proportion of T¹, T², and ultimately T³ species increases, indicating the formation of a more cross-linked network.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for T-species in Methyl-Substituted Siloxane Networks

Species Structure Number of Siloxane Bonds Typical Chemical Shift Range (ppm)
T⁰ CH₃Si(OR)₃ 0 -40 to -50
CH₃Si(OR)₂(OSi) 1 -50 to -60
CH₃Si(OR)(OSi)₂ 2 -60 to -70

Note: OR represents an alkoxy or hydroxyl group.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-O-Si backbone and the Si-C bonds in organosilane-derived materials. The Raman spectrum of a cured this compound-based material will show a strong peak corresponding to the symmetric stretching of the Si-O-Si network. Additionally, the Si-CH₃ symmetric stretching vibration can be clearly identified. This technique is also valuable for detecting the presence of specific crystalline phases or amorphous structures within the material. For instance, the Raman band associated with the Si-O-Si network can provide information about the ring structures within the silica (B1680970) matrix.

Table 3: Representative Raman Peak Assignments for Organosilicate Materials

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~490 Si-O-Si bending (D1 band) Si-O-Si in four-membered rings
~600 Si-O-Si bending (D2 band) Si-O-Si in three-membered rings
~700-740 Si-CH₃ symmetric stretching Si-CH₃

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a material. For materials derived from this compound, which form organosilicate glasses, the primary application of UV-Vis spectroscopy is to assess their optical transparency and to determine the absorption edge. These materials are typically highly transparent in the visible region of the electromagnetic spectrum (400-700 nm) and exhibit a sharp increase in absorbance in the ultraviolet region. afinitica.com The position of this absorption edge can be influenced by the chemical composition, the presence of impurities, and the degree of condensation of the silica network. A shift in the absorption edge to longer wavelengths (a red shift) can indicate the presence of organic residues or certain types of defects within the material.

The high transmittance in the visible range makes these materials suitable for applications such as optical coatings. UV-Vis spectroscopy can be used to quantitatively measure this transmittance and to calculate the optical band gap of the material, which is a key parameter for electronic and optical applications.

Microscopic and Imaging Techniques for Morphological Assessment

While spectroscopic methods reveal the chemical nature of the material, microscopic techniques are essential for understanding its physical structure at the micro and nanoscale. The surface morphology, including features like porosity, roughness, and the presence of cracks or defects, can significantly impact the material's functional properties.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography of materials with high resolution. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the material generates various signals that are used to form an image. For materials derived from this compound, such as thin films or coatings, SEM is invaluable for visualizing the surface morphology.

SEM images can reveal whether a coating is smooth, uniform, and free of cracks, or if it possesses a porous structure. The technique can be used to assess the homogeneity of the material and to identify any phase separation or the presence of particulate matter. The magnification capabilities of SEM allow for the examination of features ranging from millimeters down to the nanometer scale. For non-conductive materials like silica-based coatings, a thin conductive layer (e.g., gold or carbon) is typically sputtered onto the surface to prevent charge build-up during imaging. The information obtained from SEM is crucial for correlating the processing parameters with the final surface structure and, consequently, the material's performance in applications where surface properties are critical.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and can also be used to probe other material properties at the nanoscale. For materials derived from this compound, AFM is instrumental in visualizing surface morphology and quantifying surface roughness.

In a typical AFM setup, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a three-dimensional map of the surface.

For thin films produced from this compound, AFM can reveal details about the film's uniformity, the presence of any defects such as pinholes or cracks, and the grain size and shape if the material is polycrystalline. For instance, studies on similar silicon-based films have used AFM to assess changes in surface roughness after different processing steps. researchgate.net The root mean square (RMS) roughness is a key parameter obtained from AFM analysis that provides a quantitative measure of the surface's smoothness.

ParameterDescriptionTypical Application for this compound-Derived Materials
Topography 3D visualization of the material's surface.Assessing the uniformity and smoothness of spin-coated or vapor-deposited films.
RMS Roughness Root mean square average of the height deviations from the mean surface level.Quantifying the effect of processing conditions (e.g., annealing temperature) on film surface quality.
Phase Imaging Maps variations in material properties such as adhesion and viscoelasticity.Differentiating between organic and inorganic phases in hybrid materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the atomic level. In TEM, a beam of high-energy electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

For materials derived from this compound, particularly porous organosilicate glasses, TEM is indispensable for directly imaging the porous network. researchgate.net It allows for the determination of pore size, shape, and distribution, which are critical parameters for applications such as low-dielectric constant materials in microelectronics. TEM can also be used to identify the presence of crystalline domains within an amorphous matrix and to analyze the structure of interfaces between different layers in a device. rsc.org

High-resolution TEM (HRTEM) can provide information about the atomic arrangement in crystalline materials, while analytical techniques coupled with TEM, such as Energy-Dispersive X-ray Spectroscopy (EDS), can provide elemental composition maps of the material.

FeatureInformation ObtainedRelevance to this compound-Derived Materials
Bright-Field/Dark-Field Imaging Provides contrast based on diffraction and thickness variations.Visualization of the overall microstructure, including grain boundaries and defects.
High-Resolution TEM (HRTEM) Images the atomic lattice of crystalline materials.Determination of the crystal structure of any crystalline silica phases.
Selected Area Electron Diffraction (SAED) Provides diffraction patterns from specific regions of the sample.Identification of crystalline phases and their crystallographic orientation.
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental analysis of the sample.Mapping the distribution of silicon, oxygen, and carbon in organosilicate films.

Polarizing Microscopy for Anisotropic Structures

Polarizing microscopy, also known as polarized light microscopy (PLM), is an optical microscopy technique that utilizes polarized light to investigate the optical properties of materials. This technique is particularly useful for characterizing anisotropic materials, which exhibit different properties in different directions.

In materials derived from this compound, such as certain organosilicate thin films, processing conditions can induce structural anisotropy. For example, spin-coating can lead to an alignment of polymer chains or pore structures. Polarizing microscopy can be used to detect and characterize this anisotropy, which can manifest as birefringence. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.

By placing the sample between two polarizers (a polarizer and an analyzer), anisotropic regions will appear bright against a dark background, and the colors observed can be related to the degree of birefringence and the thickness of the sample. This technique is valuable for assessing the uniformity of induced anisotropy and for identifying regions of stress in the material. researchgate.net

X-ray Diffraction and Scattering Analysis

X-ray techniques are fundamental for probing the atomic and nanoscale structure of materials.

X-ray Diffraction (XRD) for Crystalline Phases

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification of crystalline materials and the determination of their crystal structure. When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystallographic planes in the material, and the resulting diffraction pattern is characteristic of the crystal structure.

For materials derived from this compound, which are often amorphous or semi-crystalline, XRD is used to identify the presence of any crystalline phases. For example, under certain processing conditions, silica can crystallize into various polymorphs like quartz or cristobalite. XRD can detect these crystalline phases and even quantify their amount within the amorphous matrix. The presence and type of crystalline phases can significantly impact the mechanical and thermal properties of the material. The analysis of mesoporous silica films has demonstrated the ability of XRD to characterize periodic porous structures. calis.edu.cn

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing nanoscale structures, such as pores and particles, in the size range of 1 to 100 nanometers. rigaku.com In a SAXS experiment, the X-ray scattering intensity is measured at very small angles (typically less than 5 degrees). The scattering pattern provides information about the size, shape, and distribution of these nanoscale features.

For porous materials derived from this compound, SAXS is a primary tool for determining the average pore size and the pore size distribution. ibm.comresearchgate.net This information is crucial for understanding the performance of these materials as low-k dielectrics or as membranes. By analyzing the SAXS data, it is possible to construct a model of the porous structure. unileoben.ac.at

Precursor SystemPorogen TypePorosity (%)Average Pore Radius (nm) - SAXSReference
Methyl silsesquioxaneSacrificial Polymer~5-501-5 ibm.com
Porous Methyl silsesquioxaneN/AN/ASub-nm to several nm researchgate.net

Thermal and Thermomechanical Characterization

Understanding the behavior of this compound-derived materials at different temperatures is critical for their application, especially in environments with fluctuating temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of the material, identify the temperatures at which decomposition occurs, and quantify the amount of organic and inorganic components. For hybrid organic-inorganic materials derived from this compound, TGA can reveal the temperature at which the organic methyl groups begin to decompose. Studies on related hybrid aerogels show weight loss corresponding to the evolution of organics and the thermal decomposition of methyl groups attached to silicon. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymeric materials. thermalsupport.comhu-berlin.de For amorphous organosilicate glasses, the glass transition temperature is a key parameter that defines the upper-use temperature of the material.

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature under a constant load. TMA is used to determine the coefficient of thermal expansion (CTE), as well as the glass transition and softening temperatures. The CTE is a critical property for thin films used in microelectronics, as a mismatch in CTE between the film and the substrate can lead to stress and device failure. Research on organosilicate films has shown that thermomechanical properties, such as the stress-temperature slope, are influenced by the material's porosity. researchgate.net

Thermal Analysis TechniqueProperty MeasuredSignificance for this compound-Derived Materials
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureDetermines thermal stability and decomposition temperatures.
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMeasures glass transition temperature and other thermal transitions.
Thermomechanical Analysis (TMA) Dimensional change vs. TemperatureDetermines the coefficient of thermal expansion and softening point.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis method used to investigate how a material's physical properties change with temperature. atslab.comresearchgate.net The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. mdpi.comasianpubs.org This analysis can identify phase transitions and other thermal events, making it invaluable for characterizing polymers. ctherm.com

For a polysiloxane material derived from this compound, DSC is used to determine key thermal transitions. The glass transition temperature (Tg) is a critical parameter identified by DSC, appearing as a step-like change in the heat flow baseline. tainstruments.com This transition represents the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com Below the Tg, the material is hard and brittle; above it, it becomes soft and pliable.

Other transitions, such as crystallization (exothermic peak) and melting (endothermic peak), can also be observed in semi-crystalline polymers. nih.gov For polysiloxanes, which typically have very low glass transition temperatures, DSC helps define their wide operational temperature range. gelest.comresearchgate.net The data obtained, including the temperatures of transitions and the associated enthalpy changes (the area under the peaks), provide crucial information for material processing and application design. asianpubs.orgnih.gov

Illustrative DSC Data for a Hypothetical this compound-Derived Polysiloxane The following table presents example data that would be generated from a DSC analysis. Specific values for materials derived from this compound are not available in the provided search results.

Thermal EventTemperature (°C)Enthalpy (J/g)Significance
Glass Transition (Tg)-120N/ATransition from rigid to rubbery state.
Crystallization (Tc)-85-35Molecular chains organizing into ordered structures upon cooling.
Melting (Tm)-4040Transition from crystalline solid to amorphous liquid.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. mdpi.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This data is used to determine the temperatures at which a material decomposes, identify its components, and estimate its lifespan under specific thermal conditions. researchgate.net

When applied to materials derived from this compound, such as silicone resins or elastomers, TGA reveals their degradation profile. In an inert atmosphere like nitrogen, polysiloxanes typically degrade in a single step at high temperatures, primarily through depolymerization that forms volatile cyclic oligomers, leaving little to no residue. gelest.com The onset temperature of this weight loss is a key indicator of the material's inherent thermal stability.

In the presence of oxygen (air), the degradation process is more complex, often occurring in multiple stages and at lower temperatures due to thermo-oxidative reactions. This process typically involves radical mechanisms that lead to the formation of silica (SiO2) as a stable char residue. gelest.com Key parameters derived from TGA curves include the onset of decomposition, temperatures for 5% and 10% weight loss (T5% and T10%), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass at the end of the analysis. mdpi.comnih.govmdpi.com

Illustrative TGA Data for a Hypothetical this compound-Derived Material The following table presents example data that would be generated from a TGA analysis. Specific values for materials derived from this compound are not available in the provided search results.

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Significance
Decomposition Onset (°C)415390Temperature at which significant degradation begins.
T5% (°C)461392Temperature at 5% mass loss. nih.gov
T10% (°C)500447Temperature at 10% mass loss. nih.gov
Tmax (°C)540490Temperature of maximum degradation rate. nih.gov
Char Residue at 800°C (%)~2~45Remaining mass, indicating formation of silica in air.

Advanced Surface and Bulk Property Probing

Beyond thermal properties, a comprehensive understanding of surface and mechanical characteristics is vital for predicting the functionality and durability of materials.

Surface Area and Porosity Measurements

Surface area and porosity are critical properties for materials used in adsorption, catalysis, and as coatings, particularly for porous silica structures that can be synthesized from this compound via sol-gel methods. mdpi.comnih.gov The most common technique for these measurements is gas physisorption, analyzed using the Brunauer-Emmett-Teller (BET) theory. hifull.comscirp.org

The BET method involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, the specific surface area (expressed in m²/g) can be calculated. hifull.com This value represents the total accessible surface of the material. hifull.com

Furthermore, analysis of the full adsorption-desorption isotherm can provide detailed information about the material's porous structure, including the total pore volume and the pore size distribution. scirp.orgresearchgate.net Materials with high surface area and well-defined porosity are desirable for applications requiring high levels of surface interaction. mdpi.comnih.gov

Illustrative Porosity Data for a Hypothetical Mesoporous Silica The following table presents example data that would be generated from a gas adsorption analysis. Specific values for materials derived from this compound are not available in the provided search results.

ParameterValueMethodSignificance
BET Specific Surface Area750 m²/gN₂ PhysisorptionTotal accessible surface area for interaction. nih.gov
Total Pore Volume0.95 cm³/gN₂ PhysisorptionTotal volume of voids within the material.
Average Pore Diameter4.5 nmBJH/NLDFT AnalysisAverage size of the pores, indicating mesoporosity. scirp.org

Zeta Potential Analysis for Colloidal Systems

For applications involving nanoparticles or emulsions, such as colloidal silica synthesized from this compound, colloidal stability is paramount. Zeta potential is a key parameter used to predict the stability of a dispersion. rsc.org It represents the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov

The measurement is typically performed using electrophoretic light scattering, where an electric field is applied to the dispersion, causing charged particles to move. nih.gov The velocity of this movement (electrophoretic mobility) is measured and then used to calculate the zeta potential. nih.gov

A high zeta potential (e.g., > +30 mV or < -30 mV) indicates strong repulsion between particles, leading to a stable, non-agglomerating dispersion. rsc.org Conversely, a zeta potential near zero suggests that attractive forces may dominate, causing particles to aggregate and the colloid to become unstable. rsc.org The zeta potential of silica nanoparticles is highly dependent on the pH of the medium, with surfaces typically becoming more negatively charged as the pH increases. nih.govacs.org

Illustrative Zeta Potential Data for a Hypothetical Colloidal Silica Suspension The following table presents example data that would be generated from a zeta potential analysis. Specific values for materials derived from this compound are not available in the provided search results.

pH of SuspensionZeta Potential (mV)Colloidal Stability Prediction
3.0-5Unstable, prone to aggregation.
5.0-25Incipient instability.
7.0-42Good stability. nih.gov
9.0-55Excellent stability.

Mechanical Property Evaluation

The mechanical properties of polymeric materials, such as silicone elastomers that could be formulated using this compound, dictate their suitability for applications requiring durability and flexibility. researchgate.net Key properties include tensile strength, Young's modulus (modulus of elasticity), and elongation at break. researchgate.netresearchgate.net

These properties are typically determined through tensile testing, where a standardized sample is pulled at a constant rate until it fractures. researchgate.net

Tensile Strength is the maximum stress the material can withstand before breaking. nih.gov

Young's Modulus measures the material's stiffness; a higher modulus indicates a more rigid material. researchgate.net

Elongation at Break is the percentage increase in length that the material undergoes before fracturing, indicating its ductility or flexibility. nih.gov

For silicone elastomers, these properties are heavily influenced by the polymer structure and the cross-link density of the cured network. researchgate.netrsc.org A well-controlled formulation can yield a wide range of mechanical behaviors, from soft and highly flexible to tougher and more rigid materials. rsc.org

Illustrative Mechanical Properties for a Hypothetical Silicone Elastomer The following table presents example data that would be generated from tensile testing. Specific values for materials derived from this compound are not available in the provided search results.

PropertyValueASTM StandardSignificance
Tensile Strength7.5 MPaASTM D412Material's resistance to breaking under tension. nih.gov
Young's Modulus3.5 MPaASTM D412Material stiffness and rigidity. researchgate.net
Elongation at Break450%ASTM D412Material's flexibility and stretchability. nih.gov
Tear Strength25 kN/mASTM D624Resistance to the propagation of a tear. nih.gov
Hardness (Shore A)40ASTM D2240Resistance to indentation. nih.gov

Computational and Theoretical Investigations of Methoxymethyldimethoxysilane Systems

Molecular Dynamics and Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) and Density Functional Theory (DFT) are fundamental computational techniques used to investigate the behavior of Methoxymethyldimethoxysilane at the atomic scale.

Molecular Dynamics (MD) simulations are employed to study the dynamic evolution of systems containing this compound. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of individual atoms and molecules over time. This allows for the investigation of processes such as hydrolysis and condensation, which are the fundamental reactions in the sol-gel process. For instance, reactive force fields like ReaxFF can be used to model the chemical reactions involved in the polycondensation of alkoxysilanes. mdpi.com These simulations can reveal mechanisms of siloxane bond formation, the influence of solvent molecules, and the initial stages of oligomerization. mdpi.com While specific MD studies on this compound are not abundant in publicly available literature, the principles are demonstrated in studies of similar molecules like methyltrimethoxysilane (B3422404) (MTMS). mdpi.com

Key insights from MD simulations of related alkoxysilane systems include:

Reaction Pathways: Elucidation of the stepwise hydrolysis of methoxy (B1213986) groups and the subsequent condensation of silanol (B1196071) groups.

Solvent Effects: Understanding the role of water and alcohol solvents in mediating reaction rates and influencing the structure of the forming polymer.

Structural Evolution: Observing the formation of small oligomeric species and their aggregation into larger clusters.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound and its reaction intermediates. For example, DFT can be used to calculate the activation energies for hydrolysis and condensation reactions, helping to understand the kinetics of the sol-gel process. rsc.org It can also be used to predict vibrational frequencies, which can aid in the interpretation of experimental infrared and Raman spectra.

DFT studies on analogous organosilanes have been instrumental in:

Determining Reaction Energetics: Calculating the energy barriers for different reaction pathways, which helps in identifying the most favorable mechanisms. rsc.org

Characterizing Intermediate Structures: Providing detailed information on the geometry and stability of transient species formed during the reaction.

Understanding Substituent Effects: Explaining how the methyl and methoxy groups in this compound influence its reactivity compared to other alkoxysilanes.

The table below summarizes the typical applications of MD and DFT in the study of alkoxysilane systems.

Computational Method Key Applications in Alkoxysilane Research Typical Outputs
Molecular Dynamics (MD) Simulating the time evolution of molecular systems, including hydrolysis and condensation reactions.Atomic trajectories, reaction rates, diffusion coefficients, structural conformations of oligomers.
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and spectroscopic properties.Optimized molecular geometries, activation energies, reaction enthalpies, vibrational frequencies.

Simulation of Sol-Gel Polymerization and Network Formation

The transformation of this compound monomers into a cross-linked gel network is a complex process involving a series of hydrolysis and condensation reactions. Simulating this polymerization is crucial for understanding how synthesis parameters influence the final structure of the material.

Computer simulations of sol-gel polymerization can be performed using various approaches, including kinetic Monte Carlo methods and molecular dynamics. mdpi.com These simulations can model the growth of polymer chains, the formation of cross-links, and the eventual gelation of the system. While specific simulation data for this compound is limited, studies on similar methyl-substituted alkoxysilanes provide a framework for understanding these processes. nih.govuky.eduresearchgate.net

Key aspects investigated through sol-gel polymerization simulations include:

Effect of Catalysts: Modeling how acidic or basic catalysts influence the rates of hydrolysis and condensation, thereby affecting the final polymer structure. nih.gov

Influence of Water-to-Silane Ratio: Simulating how the concentration of water affects the extent of hydrolysis and the degree of cross-linking in the resulting network. nih.gov

Precursor Functionality: Understanding how the presence of a non-hydrolyzable methyl group in this compound, in contrast to tetra-functional silanes like tetramethoxysilane (B109134) (TMOS), leads to different network topologies with lower cross-link density and potentially greater flexibility.

The following table illustrates the key reactions in the sol-gel process of this compound that are often the focus of simulations.

Reaction Type General Equation Description
Hydrolysis ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OHThe replacement of a methoxy group with a hydroxyl (silanol) group.
Water Condensation ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂OTwo silanol groups react to form a siloxane bond and a water molecule.
Alcohol Condensation ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OHA methoxy group reacts with a silanol group to form a siloxane bond and a methanol (B129727) molecule.

Predictive Modeling of Material Behavior and Properties

Predictive modeling aims to establish relationships between the molecular structure of the precursors, the processing conditions, and the final properties of the material. By leveraging computational data and machine learning algorithms, it is possible to forecast the behavior of materials derived from this compound. iitk.ac.in

These models can predict a wide range of properties, including:

Mechanical Properties: Such as Young's modulus, hardness, and fracture toughness.

Thermal Properties: Including thermal stability and coefficient of thermal expansion.

Optical Properties: Such as refractive index and transparency.

Dielectric Properties: For applications in microelectronics.

While specific predictive models for this compound-derived materials are not widely documented, the general approach involves generating a dataset from simulations (e.g., MD or DFT) or experiments, and then training a model to recognize patterns and make predictions. For instance, the composition of a sol-gel material, influenced by the type and ratio of precursors like this compound, can be correlated with its final mechanical performance.

The table below presents a hypothetical example of data that could be used in a predictive model for polysiloxane materials.

Input Parameter Material Property (Predicted)
Molar ratio of this compoundYoung's Modulus (GPa)
Curing Temperature (°C)Refractive Index
Catalyst Concentration (mol/L)Dielectric Constant

Microstructural Evolution and Phase Field Approaches

The performance of materials derived from this compound is highly dependent on their microstructure, which includes features like pore size distribution, phase separation, and the presence of domains with different densities. Phase-field modeling is a powerful computational technique for simulating the evolution of such microstructures over time. wikipedia.org

Phase-field models describe the system using a set of continuous variables, known as phase fields, which represent the different phases or domains within the material. The evolution of these phase fields is governed by thermodynamic principles, allowing for the simulation of processes such as:

Spinodal Decomposition: The spontaneous phase separation of the sol into silica-rich and solvent-rich regions, which is a common mechanism for pore formation in sol-gel materials.

Coarsening: The growth of larger domains at the expense of smaller ones over time, also known as Ostwald ripening.

Solidification and Crystallization: The formation of ordered structures within the amorphous silica (B1680970) network.

Although specific phase-field simulations of this compound systems are not readily found, the methodology is broadly applicable to understanding the formation of porous silica and polysiloxane materials. These simulations can help in designing materials with tailored porosity and other microstructural features for specific applications.

Future Perspectives and Emerging Research Directions

Integration of Methoxymethyldimethoxysilane in Multifunctional Material Systems

The integration of this compound (MMDMS) into multifunctional material systems represents a significant area of materials science. Its unique molecular structure, featuring both hydrolyzable methoxy (B1213986) groups and a non-hydrolyzable methyl group, allows it to act as a versatile precursor in the formation of hybrid organic-inorganic materials. These materials are sought after for their ability to combine the properties of both organic polymers (e.g., flexibility, toughness) and inorganic glasses (e.g., hardness, thermal stability).

In these systems, MMDMS is typically incorporated through a sol-gel process. This process involves the hydrolysis and condensation of the methoxy groups to form a stable siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. The organic methyl group remains covalently bonded to the silicon atom, introducing organic character into the inorganic network. This allows for the precise tuning of the final material's properties.

The key advantage of using MMDMS and similar organosilanes is the ability to create materials with a combination of functionalities that are not typically found in a single material. For instance, by co-condensing MMDMS with other alkoxysilanes like tetraethoxysilane (TEOS), researchers can precisely control properties such as mechanical hardness, hydrophobicity, and thermal resistance. nih.gov The versatility of the sol-gel route facilitates the formulation of materials from various precursors to achieve these multi-functional ends. nih.govresearchgate.net

Table 1: Potential Contributions of MMDMS to Multifunctional Systems

Property Contribution of MMDMS Co-precursor Example Resulting Application
Hydrophobicity The non-polar methyl group imparts water-repellent properties to the surface. Methyltrimethoxysilane (B3422404) (MTMS) Water-resistant coatings, self-cleaning surfaces.
Mechanical Strength Forms a cross-linked siloxane network, contributing to hardness and durability. Tetraethoxysilane (TEOS) Scratch-resistant coatings for optics and automotive parts. nih.gov
Adhesion The silanol (B1196071) groups formed during hydrolysis can bond with various substrates. Glycidoxypropyltrimethoxysilane (GPTMS) Corrosion-resistant primers and coatings on metallic substrates.

| Flexibility | The organic group can disrupt the rigidity of the pure inorganic network, adding flexibility. | Diethoxydimethylsilane (DEDMS) | Crack-resistant hybrid films and flexible electronics substrates. nih.gov |

Research in this area focuses on creating sophisticated hybrid materials where MMDMS acts as a molecular bridge between different components, leading to advanced composites, coatings, and membranes with tailored performance characteristics for a wide range of applications.

Advanced Manufacturing Processes (e.g., 3D Printing) with MMDMS Precursors

The use of this compound (MMDMS) as a precursor in advanced manufacturing, particularly in additive manufacturing or 3D printing, is an emerging field with considerable potential. Additive manufacturing of glass and silica-based materials offers unparalleled design freedom for creating complex, three-dimensional structures that are difficult or impossible to produce with traditional methods. fiu.edugatech.edu

MMDMS can be incorporated into 3D printing processes in several ways:

As a component in photopolymer resins: In techniques like stereolithography (SLA) or digital light processing (DLP), MMDMS can be mixed with photocurable monomers and photoinitiators. researchgate.netnih.gov Upon exposure to light, the monomers polymerize to form the object's shape, trapping the MMDMS within the polymer matrix. A subsequent thermal treatment (debinding and sintering) can be used to burn off the organic polymer and convert the MMDMS into a solid silica (B1680970) structure. researchgate.net

In sol-gel based inks: For direct ink writing (DIW) processes, MMDMS can be used to formulate a "sol" that is extruded to build a structure layer-by-layer. nih.gov The hydrolysis and condensation of MMDMS within the ink lead to the formation of a "gel," solidifying the printed object. This is often followed by a drying and sintering step to densify the material into glass. nih.gov

The role of MMDMS in these precursors is to serve as a silicon source that can be processed at lower temperatures than traditional glass manufacturing. Its organic methyl group can also be used to modify the rheology (flow properties) of the printing ink or resin, which is critical for achieving high-resolution prints. The ability to mix MMDMS with other metal alkoxides allows for the 3D printing of multi-material and functionally graded optical components. nih.gov

Table 2: MMDMS in 3D Printing Processes

3D Printing Technique Role of MMDMS Precursor Key Process Steps Potential Advantages
Stereolithography (SLA) Component of a photocurable nanocomposite resin. researchgate.net 1. Mixing with monomer & photoinitiator. 2. Layer-by-layer photopolymerization. 3. Thermal debinding and sintering. High resolution, fabrication of complex internal channels.
Direct Ink Writing (DIW) Forms the basis of a printable sol-gel ink. nih.gov 1. Formulation of a shear-thinning sol. 2. Extrusion and gelation. 3. Drying and sintering. Control over material composition, potential for graded-index optics.

| Melt-Extrusion (FDM-like) | Binder and silicon source in a thermoplastic filament. researchgate.net | 1. Compounding into a filament. 2. Fused deposition printing. 3. Debinding and sintering to glass. | Facile manufacturing of large or thin-walled components. researchgate.net |

Future research is aimed at optimizing resin and ink formulations containing MMDMS to improve printing resolution, reduce processing times, and enhance the mechanical and optical properties of the final 3D-printed silica and glass components.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of alkoxysilanes, including MMDMS, has traditionally relied on processes that are not environmentally benign. A common industrial route involves the esterification of chlorosilanes, which generates corrosive hydrogen chloride (HCl) as a byproduct. mdpi.com In line with the principles of green chemistry, significant research efforts are now directed towards developing more sustainable and eco-friendly synthesis methods. mdpi.comtandfonline.com

Key green chemistry approaches for alkoxysilane synthesis that are applicable to MMDMS include:

Direct Synthesis: This method, pioneered by Rochow, involves the direct reaction of elemental silicon with an alcohol (like methanol) at high temperatures in the presence of a copper catalyst. mdpi.comresearchgate.net This chlorine-free route avoids the use of chlorosilanes and the production of HCl, making it a much greener alternative. mdpi.com

Mechanochemistry: This novel, one-stage approach uses mechanical force (e.g., in a high-energy ball mill) to activate the reaction between silicon and an alcohol. rsc.orgrsc.org Mechanochemical synthesis can proceed at or near room temperature, significantly reducing energy consumption and simplifying the traditional multi-stage process by eliminating separate steps for catalyst preparation. rsc.orgacs.org A direct mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, showcasing a promising route for MMDMS. rsc.org

Catalytic Dehydrogenative Coupling: This approach uses earth-abundant and environmentally benign transition metal catalysts, such as those based on cobalt, to couple hydrosilanes with alcohols. nih.govacs.org This method proceeds under mild conditions, often at room temperature, and produces hydrogen gas (H₂) as the only byproduct, which can be captured and used as a clean energy source, contributing to a circular economy. nih.govacs.org

Table 3: Comparison of Synthesis Routes for Alkoxysilanes

Synthesis Method Starting Materials Key Byproducts Environmental Advantages
Traditional (Chlorosilane) Chlorosilanes, Alcohols Hydrogen Chloride (HCl) None; process is energy-intensive and produces corrosive waste. mdpi.com
Direct Synthesis Silicon, Alcohols, Catalyst Minimal (e.g., Hydrogen) Chlorine-free; avoids corrosive byproducts. mdpi.com
Mechanochemistry Silicon, Alcohols, Catalyst Minimal Low temperature, reduced energy use, simplified one-pot process. rsc.orgacs.org

| Dehydrogenative Coupling | Hydrosilanes, Alcohols, Catalyst | Hydrogen (H₂) | Mild reaction conditions, uses earth-abundant catalysts, produces clean fuel as a byproduct. nih.govacs.org |

The ongoing development of these green synthesis routes is crucial for the large-scale, environmentally responsible production of MMDMS for its use in advanced materials and technologies.

Research Challenges and Opportunities in MMDMS-Based Technologies

While the future of this compound in advanced applications is promising, several research challenges must be addressed to realize its full potential. These challenges, in turn, create significant opportunities for innovation and scientific advancement in materials science and chemistry.

Research Challenges:

Control of Reactivity: A primary challenge is managing the hydrolysis and condensation kinetics of MMDMS, especially when it is part of a complex mixture with other precursors. Uncontrolled reactions can lead to cracking, high porosity, or phase separation in the final material, compromising its performance. nih.govnih.gov

Precursor Formulation for Additive Manufacturing: Developing stable, reliable, and high-performance MMDMS-based inks and resins for 3D printing is a significant hurdle. Issues such as viscosity control, shelf-life, photoreactivity, and shrinkage during sintering need to be systematically addressed to achieve high-resolution, defect-free printed objects.

Synthesis Selectivity and Cost: For green synthesis routes, achieving high selectivity for MMDMS over other alkoxysilanes remains a challenge. The cost and scalability of novel catalytic or mechanochemical processes must also be competitive with traditional methods to enable industrial adoption.

Long-Term Material Performance: Characterizing the long-term stability and durability of MMDMS-derived materials in their intended operational environments is crucial. Understanding degradation mechanisms is key to ensuring reliability for applications in coatings, electronics, and optics.

Research Opportunities:

Novel Hybrid Materials: There is a vast opportunity to design and synthesize new multifunctional materials by combining MMDMS with a wide range of organic polymers, nanoparticles, and other alkoxysilanes. These materials could find use in fields ranging from biomedical devices to aerospace components. nih.govmdpi.com

Advanced Optical and Photonic Devices: The potential to create graded-index (GRIN) optical components using 3D printing with MMDMS-based inks opens up opportunities for fabricating novel micro-lenses, optical fibers, and integrated photonic circuits. nih.gov

Sustainable Chemical Processes: Further research into direct synthesis and novel catalytic systems for MMDMS production can lead to breakthroughs in green chemistry. rsc.orgnih.gov This includes discovering new, more efficient, and selective catalysts and optimizing reaction conditions to minimize energy consumption and waste.

Career Development: The interdisciplinary nature of this research provides extensive career opportunities for materials scientists and engineers. Graduates can pursue careers in research and development, quality control, and manufacturing across diverse sectors like aerospace, electronics, and healthcare. ziprecruiter.comgatech.eduvirginia.edu

Addressing these challenges through focused research will unlock new technologies and applications, solidifying the role of MMDMS as a key enabling chemical for the next generation of advanced materials.

Q & A

Q. What are the standard methodologies for synthesizing and purifying methoxymethyldimethoxysilane in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions, where alkoxy groups replace halides or other leaving groups on a silicon precursor. For example, reacting chloromethyl-dimethoxysilane with methanol under anhydrous conditions can yield the target compound. Purification often involves fractional distillation to remove unreacted precursors, followed by chromatography (e.g., silica gel) to isolate high-purity product fractions . Critical parameters include maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis and controlling reaction temperatures to minimize side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the molecular structure, particularly the coordination environment of the silicon atom. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like Si-O-C and Si-CH₃. Mass spectrometry (MS) provides molecular weight validation, while gas chromatography (GC) assesses purity. X-ray crystallography may be used for crystalline derivatives to resolve bond angles and spatial arrangements .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound is moisture-sensitive and may release methanol upon hydrolysis. Key safety measures include:

  • Using gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Storing under inert gas (argon/nitrogen) in sealed containers.
  • Immediate washing with water for accidental exposure (15+ minutes for eyes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

The compound acts as a silicon-based electrophile in Pd-catalyzed cross-coupling reactions, where its methoxy groups facilitate transmetalation. Mechanistic studies suggest that the silicon center’s Lewis acidity enhances interaction with catalytic intermediates. For instance, in Suzuki-Miyaura couplings, the Si-O bonds activate aryl halides, improving reaction efficiency. Kinetic studies using deuterated solvents and isotopic labeling can elucidate rate-determining steps .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

Discrepancies often arise from variations in moisture levels, solvent polarity, or catalytic systems. To resolve these:

  • Replicate experiments under rigorously controlled conditions (e.g., glovebox for anhydrous environments).
  • Compare kinetic data (e.g., Arrhenius plots) across studies to identify temperature-dependent anomalies.
  • Use computational methods (DFT calculations) to model reaction pathways and identify steric/electronic factors influencing stability .

Q. What strategies optimize this compound’s reactivity in surface functionalization applications?

Surface grafting efficiency depends on:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance silane diffusion on substrates.
  • Catalysts : Trace amounts of amines (e.g., triethylamine) accelerate hydrolysis-condensation.
  • Substrate pretreatment : Plasma or UV-ozone cleaning improves surface hydroxyl density for stronger Si-O bonding. Post-functionalization characterization via XPS or AFM validates monolayer formation and uniformity .

Methodological Notes

  • Data Validation : Cross-reference spectral data (e.g., ²⁹Si NMR shifts) with databases like PubChem or EPA DSSTox to confirm structural assignments .
  • Controlled Experiments : Include negative controls (e.g., reactions without catalysts) to isolate the compound’s inherent reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.